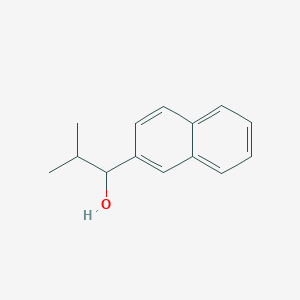
2-Methyl-1-naphthalen-2-yl-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-naphthalen-2-yl-propan-1-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-naphthalen-2-yl-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to yield the desired alcohol.
Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a naphthalene derivative containing a suitable leaving group. The intermediate product is then hydrolyzed to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-naphthalen-2-yl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-naphthalen-2-yl-propanone or 2-Methyl-1-naphthalen-2-yl-propanoic acid.
Reduction: Formation of 2-Methyl-1-naphthalen-2-yl-propane.
Substitution: Formation of 2-Methyl-1-naphthalen-2-yl-propyl chloride or bromide.
Applications De Recherche Scientifique
2-Methyl-1-naphthalen-2-yl-propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-naphthalen-2-yl-propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the naphthalene moiety can interact with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-naphthalen-2-yl-propan-2-amine
- 2-Methyl-1-naphthalen-2-yl-propan-2-ol
- 2-Methyl-1-naphthalen-2-yl-propane
Uniqueness
2-Methyl-1-naphthalen-2-yl-propan-1-ol is unique due to its specific structural features, including the hydroxyl group attached to the propyl chain and the naphthalene core. This combination of functional groups and aromatic structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76636-01-6 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2-methyl-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H16O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14-15H,1-2H3 |
Clé InChI |
TVQIYBXLEMWNBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















